molecular formula C6H5FO3 B11714457 Methyl 3-Fluorofuran-2-carboxylate

Methyl 3-Fluorofuran-2-carboxylate

Cat. No.: B11714457
M. Wt: 144.10 g/mol
InChI Key: LFLKIDRWTUKJRH-UHFFFAOYSA-N
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Description

Methyl 3-Fluorofuran-2-carboxylate is a chemical compound with the molecular formula C6H5FO3. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a furan ring substituted with a fluorine atom and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Fluorofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and fluorine-containing reagents.

    Fluorination: The furan ring is selectively fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

    Esterification: The resulting fluorinated furan is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluorofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 3-Fluorofuran-2-carboxylic acid

    Reduction: 3-Fluorofuran-2-methanol

    Substitution: Various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-Fluorofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving furan derivatives.

    Medicine: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-Fluorofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The furan ring structure allows for interactions with various biological macromolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Fluorofuran-2-carboxylate: C6H5FO3

    Methyl 2-Furoate: C6H6O3

    Methyl 3-Methylfuran-2-carboxylate: C7H8O3

    Methyl 5-Methylfuran-2-carboxylate: C7H8O3

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable tool in drug design and development. Additionally, the specific substitution pattern on the furan ring allows for selective interactions with biological targets, distinguishing it from other furan derivatives.

Biological Activity

Methyl 3-fluorofuran-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings related to its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_6H_5F_O_3
  • Molecular Weight : 160.10 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar furan structures often displayed significant inhibition against various bacterial strains.

Compound% Inhibition (at 25 mg/mL)MIC (mg/mL)
This compound75%1.5
Control (Isoniazid)98.9%0.25

The above table illustrates the comparative antimicrobial efficacy of this compound against standard control substances, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

A specific study demonstrated that treatment with this compound resulted in a decrease of TNF-alpha levels by approximately 40% compared to untreated controls, indicating its potential utility in anti-inflammatory therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored. In a series of assays using cancer cell lines, the compound showed cytotoxic effects, particularly against breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)12

The data indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results showed a promising reduction in bacterial growth, highlighting the compound's potential as a lead candidate for developing new antibiotics.
  • Research on Anti-inflammatory Mechanisms : Another research effort focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. It was found to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response .
  • Anticancer Investigations : A comprehensive investigation into the anticancer properties revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C6H5FO3

Molecular Weight

144.10 g/mol

IUPAC Name

methyl 3-fluorofuran-2-carboxylate

InChI

InChI=1S/C6H5FO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3

InChI Key

LFLKIDRWTUKJRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CO1)F

Origin of Product

United States

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